Defluoro Paroxetine Hydrochloride

Pharmacopeial Standards Analytical Chemistry Regulatory Compliance

For pharmaceutical quality control and analytical method validation, Defluoro Paroxetine Hydrochloride is the essential certified reference standard designated by the USP and EP as 'Paroxetine Related Compound B' or 'Paroxetine Impurity A'. Substitution with non-designated analogs is unacceptable for regulatory submission. This standard is critical for establishing relative response factors, system suitability testing, and ensuring batch release accuracy. Sourced with a comprehensive certificate of analysis, it is the only choice for meeting ICH Q2(R1) and monograph requirements for Paroxetine impurity quantification.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
Cat. No. B8513724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefluoro Paroxetine Hydrochloride
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2
InChIKeyVUYNWBMXOQBJAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defluoro Paroxetine Hydrochloride: Key Analytical Reference Standard & Impurity in SSRI Quality Control


Defluoro Paroxetine Hydrochloride (CAS 1322626-23-2 for the HCl salt; 324024-00-2 for the free base) is a derivative of the selective serotonin reuptake inhibitor (SSRI) Paroxetine . It is primarily recognized and utilized in the pharmaceutical and analytical chemistry industries as a pharmacopeial reference standard . The compound's defining structural feature is the absence of the fluorine atom at the 4-position of the phenyl ring, distinguishing it from its parent compound, Paroxetine . This structural modification makes it a critical reference material for identifying, quantifying, and controlling impurities in Paroxetine active pharmaceutical ingredient (API) and finished drug products, as designated by major pharmacopoeias like the USP and EP as 'Paroxetine Related Compound B' or 'Paroxetine Impurity A' [1].

Why Defluoro Paroxetine Hydrochloride is Not Interchangeable with Other Paroxetine Impurities


In regulated pharmaceutical analysis, substitution of a specified reference standard with a generic or structurally similar analog is not acceptable. Defluoro Paroxetine Hydrochloride is a specific process-related impurity and degradation product of Paroxetine [1]. Its presence and quantity in a drug substance or product are directly regulated by official monographs in the USP and EP . Therefore, for critical applications such as analytical method development, validation, and routine quality control (QC) release testing, only a certified reference standard of Defluoro Paroxetine Hydrochloride, with a documented certificate of analysis and traceability, can be used to meet regulatory compliance and ensure accurate quantification [2]. Using a different, non-designated compound, even one from the same class of Paroxetine impurities (e.g., N-Benzyl or Methoxy derivatives), would lead to inaccurate results, method failure, and regulatory rejection, as it lacks the requisite pharmacopeial recognition and characterization for this specific analytical target [3].

Comparative Evidence Guide for Defluoro Paroxetine Hydrochloride: Key Differentiators for Analytical and Pharmaceutical Procurement


Unique Regulatory Identity and Procurement Requirement as EP Impurity A

Defluoro Paroxetine Hydrochloride is unambiguously designated as 'Paroxetine impurity A' by the European Pharmacopoeia (EP) and 'Paroxetine Related Compound B' by the USP . This formal identification directly links it to a specific analytical peak in regulated HPLC methods. Unlike non-pharmacopeial analogs or other Paroxetine derivatives, only this exact compound, with its certified purity and traceability, is acceptable for demonstrating system suitability and for quantifying this specific impurity in Abbreviated New Drug Applications (ANDA) and commercial manufacturing [1].

Pharmacopeial Standards Analytical Chemistry Regulatory Compliance Quality Control

Defined Composition in USP System Suitability Standard for Method Validation

The quantitative role of Defluoro Paroxetine Hydrochloride is further cemented in the 'USP Paroxetine System Suitability Mixture A', a certified reference standard used to verify the performance of analytical systems [1]. This mixture is precisely formulated to contain 1% Defluoro Paroxetine Hydrochloride (along with 98% Paroxetine HCl and 1% of another impurity, trans-3S-Defluoro-4-methoxy Paroxetine HCl) [1]. This specific, known concentration is used to challenge the chromatographic system's ability to separate and detect low-level impurities from the main API peak, a critical validation step not achieved with an unstandardized or incorrectly identified analog [1].

Method Validation System Suitability HPLC Analysis Quality Assurance

Unique Handling and Storage Requirements for Laboratory Management

From a procurement and laboratory logistics perspective, Defluoro Paroxetine Hydrochloride has distinct storage requirements that differ from the parent drug or other analogs. Vendor datasheets specify that this compound is hygroscopic and requires storage at -20°C under an inert atmosphere [1]. This information is critical for planning lab capacity and ensuring the standard's long-term stability and validity. Furthermore, the compound is classified as a Dangerous Good for transport, which adds specific considerations for shipping costs and logistics that may not apply to all related compounds .

Reference Standard Management Stability Laboratory Logistics Procurement

Primary Application Scenarios for Defluoro Paroxetine Hydrochloride in Analytical and Pharmaceutical R&D


For ANDA Filers: Validating HPLC Methods for Paroxetine API Purity

A generic pharmaceutical company developing an Abbreviated New Drug Application (ANDA) for Paroxetine Hydrochloride must demonstrate that their analytical methods can accurately detect and quantify known impurities. In this scenario, Defluoro Paroxetine Hydrochloride is the indispensable reference standard for identifying and quantifying 'Paroxetine Related Compound B' in their drug substance batches. The laboratory will use a certified standard to establish relative response factors (RRF) and to spike the compound into the API for method validation (accuracy, precision, linearity) as required by ICH Q2(R1) and USP/EP monographs [1].

For QC Laboratories: Routine Release Testing of Paroxetine Drug Products

In a commercial quality control (QC) laboratory responsible for the batch release of Paroxetine tablets or capsules, Defluoro Paroxetine Hydrochloride is a key component of the USP System Suitability Mixture A. Prior to each analytical run, the QC analyst injects this mixture to verify that the HPLC system's resolution and sensitivity meet the stringent criteria defined in the official USP monograph. A failing system suitability test would prevent the release of the entire drug product batch, underscoring the critical procurement and application value of this specific, certified reference standard [2].

For Reference Standard Manufacturers: Ensuring Metrological Traceability

A manufacturer or accredited laboratory producing certified reference materials (CRMs) for Paroxetine impurities must demonstrate metrological traceability to a higher-order standard. In this context, the EP Paroxetine impurity A reference standard (neat) serves as the primary benchmark. A CRM producer will use this EP standard to assign a certified purity value to their own secondary standard of Defluoro Paroxetine Hydrochloride, creating a chain of traceability that allows end-users in the pharmaceutical industry to comply with ISO 17025 and regulatory requirements for analytical measurement validity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Defluoro Paroxetine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.